3-(4-bromophenyl)-7,9-dimethyl-1-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Overview
Description
3-(4-bromophenyl)-7,9-dimethyl-1-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a complex organic compound belonging to the class of triazino[3,4-f]purines. This compound is characterized by its unique structure, which includes a bromophenyl group, dimethyl substitutions, and a triazino-purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-7,9-dimethyl-1-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions
Formation of the Triazino-Purine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a substituted guanidine and a suitable aldehyde or ketone can form the triazino-purine ring system.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a brominated aromatic compound reacts with the triazino-purine intermediate.
Dimethylation: The final step involves the methylation of the triazino-purine core, typically using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-7,9-dimethyl-1-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 3-(4-bromophenyl)-7,9-dimethyl-1-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways.
Medicine
The compound is of interest in medicinal chemistry for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-7,9-dimethyl-1-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets, altering their activity, and thereby modulating the associated biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-7,9-dimethyl-1-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- 3-(4-fluorophenyl)-7,9-dimethyl-1-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- 3-(4-methylphenyl)-7,9-dimethyl-1-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Uniqueness
The uniqueness of 3-(4-bromophenyl)-7,9-dimethyl-1-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromophenyl group, in particular, may confer distinct properties compared to its chloro, fluoro, or methyl analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
52598-31-9 |
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Molecular Formula |
C21H17BrN6O2 |
Molecular Weight |
465.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-7,9-dimethyl-1-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C21H17BrN6O2/c1-25-18-17(19(29)26(2)21(25)30)27-12-16(13-8-10-14(22)11-9-13)24-28(20(27)23-18)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
InChI Key |
MUWHFOKCCLMLGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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